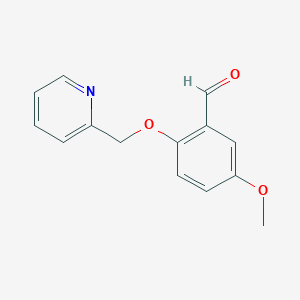
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde: is an organic compound with the molecular formula C13H11NO3 . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the 5-position and a pyridin-2-ylmethoxy group at the 2-position.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Building Block: Used as a building block in the synthesis of more complex organic molecules.
Ligand: Acts as a ligand in coordination chemistry for the preparation of metal complexes.
Biology and Medicine:
Pharmacophore: Serves as a pharmacophore in the design of new drugs with potential therapeutic effects.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industry:
Material Science: Utilized in the development of new materials with specific properties, such as polymers and resins.
Chemical Intermediates: Employed as an intermediate in the synthesis of various industrial chemicals.
Safety and Hazards
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde typically involves the following steps:
Starting Materials: The synthesis begins with 5-methoxy-2-hydroxybenzaldehyde and 2-chloromethylpyridine.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF).
Procedure: The 2-chloromethylpyridine is added to a solution of 5-methoxy-2-hydroxybenzaldehyde and potassium carbonate in DMF. The mixture is stirred at an elevated temperature, typically around 80-100°C, for several hours.
Isolation: After completion of the reaction, the product is isolated by filtration, washed with water, and purified by recrystallization or column chromatography.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The aldehyde group in 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products:
Oxidation: 5-Methoxy-2-(pyridin-2-ylmethoxy)benzoic acid.
Reduction: 5-Methoxy-2-(pyridin-2-ylmethoxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The pyridin-2-ylmethoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, modulating their function. The exact pathways and targets depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2-(Pyridin-2-ylmethoxy)benzaldehyde: Lacks the methoxy group at the 5-position.
5-Methoxy-2-(pyridin-4-ylmethoxy)benzaldehyde: Has the pyridin-4-ylmethoxy group instead of pyridin-2-ylmethoxy.
5-Methoxy-2-(pyridin-3-ylmethoxy)benzaldehyde: Contains the pyridin-3-ylmethoxy group.
Uniqueness:
Substitution Pattern: The unique substitution pattern of 5-Methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde imparts distinct chemical and biological properties.
Reactivity: The presence of both methoxy and pyridin-2-ylmethoxy groups influences its reactivity and interaction with other molecules.
Applications: Its specific structure makes it suitable for particular applications in medicinal chemistry and materials science .
Eigenschaften
IUPAC Name |
5-methoxy-2-(pyridin-2-ylmethoxy)benzaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO3/c1-17-13-5-6-14(11(8-13)9-16)18-10-12-4-2-3-7-15-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZJIEYBOHZIPIN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OCC2=CC=CC=N2)C=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
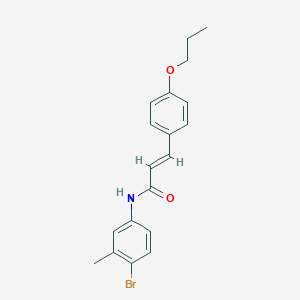
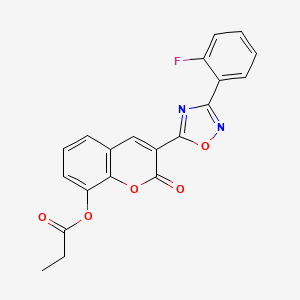
![3-[4-Bromo-5-(difluoromethyl)pyrazol-1-yl]-2-methylpropanoic acid](/img/structure/B2416257.png)
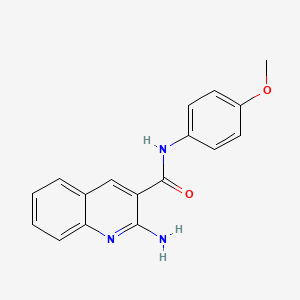
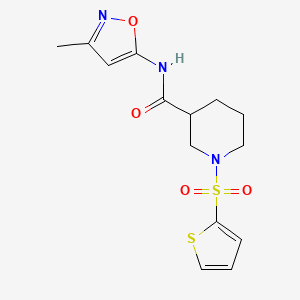

![4-[3-(Oxan-4-yl)-1,2,4-oxadiazol-5-yl]oxan-4-amine;hydrochloride](/img/structure/B2416262.png)
![2,3,4,5,6,6a-Hexahydro-1H-pyrrolo[3,4-c]pyrrol-3a-ylmethanol](/img/structure/B2416264.png)
![N-(3-fluorophenyl)-2-(8-methyl-10-oxo-3,4-dihydrobenzo[b][1,6]naphthyridin-2(1H,5H,10H)-yl)acetamide](/img/structure/B2416265.png)
![(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(o-tolyl)methanone](/img/structure/B2416267.png)
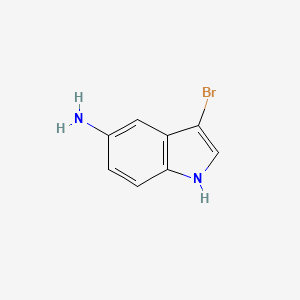
![1,7-dimethyl-3,9-diphenethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2416271.png)
![1-(2-fluorobenzoyl)-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidine-4-carboxamide](/img/structure/B2416273.png)
![4-[3-({5-Methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine-1-carbonyl]-1,3-thiazole](/img/structure/B2416274.png)
